molecular formula C7H4N2O4 B458946 5-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 3889-13-2

5-Nitrobenzo[d]oxazol-2(3H)-one

Numéro de catalogue: B458946
Numéro CAS: 3889-13-2
Poids moléculaire: 180.12g/mol
Clé InChI: UTQPEXLRBRAERQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Nitrobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H4N2O3S . It has a molecular weight of 196.18 .


Synthesis Analysis

The synthesis of 2-substituted benzoxazole derivatives, which could potentially include this compound, has been reported from 2-(benzo[d]oxazol-2-yl)aniline . Another study reported the synthesis of 4-(oxazol-2-yl)-18-norisopimarane derivatives . A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has also been developed .


Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 14 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) .


Physical and Chemical Properties Analysis

This compound is a colorless viscous liquid . It has a molecular weight of 196.18 .

Applications De Recherche Scientifique

Activité antimycobactérienne

Contexte:: Les dérivés de la 5-nitrobenzo[d]oxazol-2(3H)-one se sont avérés prometteurs comme inhibiteurs de l'InhA de Mycobacterium tuberculosis (MTB), une enzyme essentielle impliquée dans la biosynthèse de l'acide mycolique.

Résultats de la recherche::

Interaction biophysique avec la protéine

Contexte:: Comprendre l'interaction entre les composés et les protéines est crucial pour le développement de médicaments.

Résultats de la recherche::

Synthèse personnalisée et recherche en laboratoire

Applications pratiques::

Safety and Hazards

The safety data sheet for 5-Nitrobenzo[d]oxazol-2(3H)-one indicates that it may cause an allergic skin reaction and could be harmful if inhaled .

Orientations Futures

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . Therefore, the potential applicability of this important pharmacophoric scaffold, including 5-Nitrobenzo[d]oxazol-2(3H)-one, is being explored by many researchers .

Propriétés

IUPAC Name

5-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQPEXLRBRAERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294913
Record name 5-Nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3889-13-2
Record name 3889-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

CDI (1.57 g, 19.4 mmol) was added at 0° C. to a stirred solution of 2-amino-4-nitro-phenol (500 mg, 0.6 mmol) in DMF (5 mL) and the resultant was stirred for 30 mins. The mixture was poured onto ice and stirred for 10 minutes. The resulting precipitate was isolated by filtration to afford 470 mg (80%) of 5-nitro-3H-benzooxazol-2-one. 1H NMR: (DMSO-d6): δ 12.4 (b s, 1H), 8.05 (dd, 1H), 7.85 (d, 1H), 7.54 (d, 1H).
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This was prepared in a similar manner as the 5-chloro-2-hydroxyphenyl analogue, by fusing 2-amino-4-nitrophenol and urea to form 5-nitrobenzoxazolinone (m.pt. 215° C. after recrystallisation from acetone), and then heating with alcoholic dimethylamine as above: it was not recrystallised.
[Compound]
Name
5-chloro-2-hydroxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Amino-4-nitrophenol (30.0 g) and 1,1′-carbonyldiimidazole (47.34 g) were dissolved in THF (300 mL). The mixture was refluxed over night. The reaction mixture was cooled, poured into ice/water and acidified with 1M aqueous HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. Methanol (150 mL) was added to the resulting precipitate and the mixture was stirred for 30 minutes at r.t. The resulting solid was filtered off and dried in vacuo. The title compound was obtained as a yellow solid (32.32 g, 88%). MS (neg. ion, m/e)=179.0 [(M−H)−].
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
47.34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88%

Synthesis routes and methods IV

Procedure details

The mixture of 2-amino-4-nitrophenol (5 g, 32.44 mmol) and CDI (6.3 g, 38.93 mmol) in THF (60 mL) was heated at refluxing for 16 h. Cooled to room temperature, the solvent was removed under reduced pressure, the residue was dissolved in DCM (100 mL) and poured into 2N HCl solution (200 mL) with stirring, after 30 min, collected the solid and washed with water (50 mL×2), dried in vacuo to get compound 39-1 as a yellow solid (5.1 g, yield 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-Nitrobenzo[d]oxazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-Nitrobenzo[d]oxazol-2(3H)-one
Customer
Q & A

Q1: How is 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one produced in nature, and what is its ecological significance?

A1: 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is produced by the bacterium Pantoea ananatis, a member of the microbial community found on the roots of Abutilon theophrasti (velvetleaf) plants. [, ] This bacterium converts 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), a detoxification product of the allelochemical benzoxazolin-2(3H)-one, into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one through a process requiring enzymes, nitrite, and hydrogen peroxide. [, ] This compound demonstrates inhibitory effects on the growth of Lepidium sativum (garden cress) seedlings, suggesting a potential role in plant-plant interactions and ecological competition. [] Interestingly, Abutilon theophrasti exhibits greater tolerance to this compound, indicating a potential mechanism for managing allelochemicals in its immediate environment. [, ]

Q2: What are the potential concerns regarding the agricultural use of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one, despite its biodegradability?

A2: While 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is biodegradable, its potential use in agriculture raises concerns due to the inherent toxicity of nitroaromatic compounds to mammals. [] Further research is needed to fully understand the degradation pathway of this compound and to assess the potential risks associated with its presence in the environment and food chain.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.